1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
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Description
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The chemical framework related to 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has been explored for its potential in producing compounds with significant antibacterial properties. Research has demonstrated that modifications of this molecule can lead to derivatives with potent antibacterial activity, which is crucial for developing new antibiotics to combat resistant bacterial strains. For instance, the study on microwave-assisted synthesis of novel pyrimidines and thiazolidinones showcased a range of compounds derived from a similar base structure that exhibited antibacterial effectiveness (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Antimicrobial and Antitumor Applications
Further investigations into derivatives of this compound have revealed their potential in antimicrobial and antitumor applications. The synthesis of new 1,2,4-Triazole derivatives, for example, has shown that these compounds possess moderate to good activities against various microorganisms, highlighting the chemical's versatility in contributing to the development of new therapeutic agents (H. Bektaş et al., 2010). Furthermore, the efficient synthesis of NK(1) receptor antagonist Aprepitant from a similar precursor underlines the compound's relevance in creating treatments for conditions like chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).
Synthesis Efficiency and Environmental Impact
The compound's derivatives have also been noted for their synthesis efficiency and reduced environmental impact. Studies such as the microwave-assisted synthesis of Mannich bases highlight not only the chemical versatility of related compounds but also emphasize methodologies that are more environmentally friendly and efficient, providing a dual benefit of innovative compound development alongside sustainable chemical practices (Ghadah Aljohani et al., 2019).
Anti-inflammatory Activity
Exploring the anti-inflammatory potential of derivatives from this chemical structure has also yielded promising results. The design, synthesis, and evaluation of novel series of thiophene derivatives, for instance, have demonstrated significant anti-inflammatory activities, suggesting the compound's utility in developing new anti-inflammatory medications (M. H. Helal et al., 2015).
Anticonvulsive Properties
Research has not only focused on the antibacterial and anticancer properties but also explored the anticonvulsive capabilities of related compounds, indicating a broad spectrum of potential therapeutic applications. Such studies underscore the compound's relevance in creating medications for neurological conditions (O. A. Papoyan et al., 2011).
Properties
IUPAC Name |
1-[3-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZCDLNTOORDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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